REACTION_SMILES
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[CH:26]([OH:27])([CH3:28])[CH3:29].[OH:18][CH2:19][CH:20]1[CH2:21][NH:22][CH2:23][CH2:24][CH2:25]1.[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]([Cl:17])[n:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]([N:22]3[CH2:21][CH:20]([CH2:19][OH:18])[CH2:25][CH2:24][CH2:23]3)[n:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(-c2ccccc2)nc2ccccc12
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Name
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Type
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product
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Smiles
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OCC1CCCN(c2nc(-c3ccccc3)nc3ccccc23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |